(3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
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Overview
Description
(3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is a complex organic compound with a unique structure. This compound features a cyclohexene ring substituted with various functional groups, including tert-butylamino, diallylamino, and pentan-3-yloxy groups. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups: The tert-butylamino, diallylamino, and pentan-3-yloxy groups are introduced through nucleophilic substitution reactions.
Esterification: The carboxylate group is introduced via esterification using ethyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
(3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
(3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxamide: Similar structure but with an amide group instead of an ester.
Uniqueness
The presence of the cyclohexene ring with multiple functional groups makes (3R,4S,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate unique. Its specific combination of functional groups and stereochemistry provides distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H42N2O3 |
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Molecular Weight |
406.6 g/mol |
IUPAC Name |
ethyl (3R,4S,5R)-5-[bis(prop-2-enyl)amino]-4-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C24H42N2O3/c1-9-14-26(15-10-2)20-16-18(23(27)28-13-5)17-21(29-19(11-3)12-4)22(20)25-24(6,7)8/h9-10,17,19-22,25H,1-2,11-16H2,3-8H3/t20-,21-,22+/m1/s1 |
InChI Key |
NTHKNTJHXNPWDJ-VSKRKVRLSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@H]([C@@H]1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC |
Origin of Product |
United States |
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